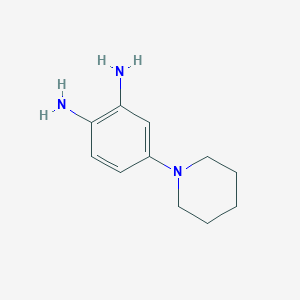

4-(Piperidin-1-yl)benzene-1,2-diamine

Description

Piperidine Ring Conformation

The piperidine ring typically adopts a chair conformation due to the sp³ hybridization of its nitrogen atom, which minimizes steric strain. This is consistent with findings in related piperidine derivatives, where chair conformations are stabilized by staggered substituents. The axial/equatorial positions of substituents (e.g., the benzene ring) influence the molecule’s overall geometry.

Benzene Ring Dynamics

The ortho-diamino benzene moiety exhibits limited rotational freedom due to steric hindrance between the amino groups. Intramolecular hydrogen bonding between the amino groups may enforce a coplanar arrangement, although torsional strain could lead to slight deviations.

Comparative Conformations :

| System | Dominant Conformation | Key Stabilizing Factor |

|---|---|---|

| Piperidine ring | Chair | sp³ hybridization of nitrogen |

| ortho-diamino benzene | Coplanar | Intramolecular H-bonding |

Comparative Structural Analysis with ortho-Diamine Derivatives

This compound differs structurally from simpler ortho-diamine derivatives like o-phenylenediamine (OPD) in its substituent arrangement and hydrogen-bonding capacity.

Structural Contrasts

| Feature | This compound | o-Phenylenediamine (OPD) |

|---|---|---|

| Substituents | Piperidin-1-yl, two ortho-NH₂ groups | Two ortho-NH₂ groups |

| Hydrogen-Bonding | Intramolecular (NH₂–NH₂) and NH₂–π | Intramolecular NH₂–NH₂ |

| Electronic Effects | Electron-donating NH₂ groups | Electron-donating NH₂ groups |

Reactivity and Applications

The piperidine substituent in this compound introduces steric bulk and potential sites for further functionalization (e.g., alkylation or acylation). In contrast, OPD is a simpler ligand used in coordination chemistry and heterocyclic synthesis. The presence of the piperidine group may influence the compound’s solubility and interaction with biological targets, as observed in piperidine-containing histamine receptor agonists.

Properties

IUPAC Name |

4-piperidin-1-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEINPSBURKLEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155198-10-0 | |

| Record name | 4-(piperidin-1-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Piperidin-1-yl)benzene-1,2-diamine, also known as 4-(1-piperidinyl)benzene-1,2-diamine, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring attached to a benzene moiety with two amine groups in the ortho position. Its molecular formula is CHN, with a molecular weight of approximately 176.26 g/mol.

Synthesis Routes:

The synthesis typically involves the reaction of piperidine with benzene-1,2-diamine under controlled conditions. Various methods have been reported in the literature for the efficient production of this compound, including:

- Reductive amination : Utilizing piperidine and appropriate aldehydes or ketones.

- Substitution reactions : Employing nucleophilic substitution at the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The piperidine moiety enhances its binding affinity to various molecular targets, which can lead to modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may act on muscarinic receptors, influencing cholinergic signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal cancer) | 5.2 | Induces apoptosis |

| Compound B | MCF7 (breast cancer) | 3.8 | Cell cycle arrest |

These findings suggest that the structural modifications of the base compound can enhance its anticancer properties by improving selectivity and potency against tumor cells .

Neuroprotective Effects

In the context of neuroprotection, compounds based on this structure have been studied for their ability to inhibit cholinesterase enzymes:

| Study | Enzyme Target | Inhibition (%) |

|---|---|---|

| Study A | AChE | 65% at 10 µM |

| Study B | BuChE | 58% at 10 µM |

This inhibition is significant for developing treatments for Alzheimer’s disease and other cognitive disorders .

Case Studies

Case Study 1: Anticancer Screening

A recent study evaluated a series of piperidine derivatives for anticancer activity. Among them, one derivative showed a notable increase in apoptosis induction in FaDu cells compared to standard treatments like bleomycin .

Case Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotective agents, a derivative demonstrated effective inhibition of both AChE and BuChE, suggesting dual action that could be beneficial in treating Alzheimer’s disease .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Tyrosinase

One of the notable applications of 4-(Piperidin-1-yl)benzene-1,2-diamine is its role as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. Research indicates that derivatives of this compound can exhibit significant inhibitory activity against tyrosinase from Agaricus bisporus, which is relevant for treating hyperpigmentation disorders. For instance, certain synthesized compounds based on this structure have shown competitive inhibition with IC50 values significantly lower than that of standard inhibitors like kojic acid .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A method utilizing a mobile phase consisting of acetonitrile and water with phosphoric acid has been developed for its separation and quantification. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing new small molecules that include the piperidine moiety demonstrated promising results in inhibiting tyrosinase activity. The binding modes of these compounds were analyzed through docking studies, revealing their potential to occupy the active site of the enzyme effectively, thus preventing substrate binding .

Case Study 2: Analytical Method Development

An investigation into the separation techniques for this compound highlighted the efficiency of using smaller particle columns in HPLC for faster analysis. The results indicated that this method could be adapted for various applications in drug development and quality control .

Safety and Handling Considerations

When handling this compound, safety precautions are essential due to its classification as having acute toxicity potential. It is recommended to use gloves with a thickness greater than 0.35 mm to prevent dermal exposure. The compound is also categorized under specific target organ toxicity and should be managed according to regulatory standards .

Summary Table of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, solubility, and biological activity of benzene-1,2-diamine derivatives are highly dependent on the substituents attached. Below is a systematic comparison of 4-(Piperidin-1-yl)benzene-1,2-diamine with analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Electronic Effects: Electron-donating groups (e.g., piperidinyl, methylpiperazinyl) enhance reactivity in cyclization reactions (e.g., quinoxaline synthesis), yielding >70% products . Electron-withdrawing groups (e.g., difluoromethoxy) reduce reaction rates and yields (<50%) due to decreased nucleophilicity of the diamine .

Lipophilicity and Solubility :

- Piperidinyl and benzylpiperidinyl derivatives exhibit moderate to high lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

- Polar substituents (e.g., piperazinyl) improve aqueous solubility but may reduce membrane permeability .

Biological Activity: Piperazinyl derivatives are prominent in receptor antagonism (e.g., 5-HT6 receptors) due to their hydrogen-bonding capacity . Piperidinyl analogs are preferred in non-polar environments, such as enzyme active sites with hydrophobic pockets .

Synthetic Utility :

Q & A

Q. How can researchers design a pre-test/post-test study to evaluate the environmental impact of this compound in ecotoxicological assays?

- Methodological Answer : Use a nonequivalent control group design, exposing aquatic organisms (e.g., Daphnia magna) to graded concentrations. Measure LC values and biochemical markers (e.g., oxidative stress enzymes). Statistical analysis (ANOVA) identifies dose-response trends, ensuring ecological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.